Atractylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

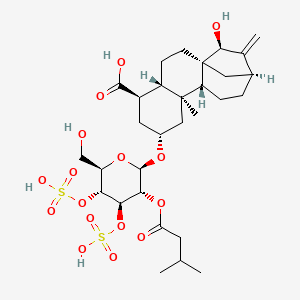

A glycoside of a kaurene type diterpene that is found in some plants including Atractylis gummifera (ATRACTYLIS); COFFEE; XANTHIUM, and CALLILEPIS. Toxicity is due to inhibition of ADENINE NUCLEOTIDE TRANSLOCASE.

Scientific Research Applications

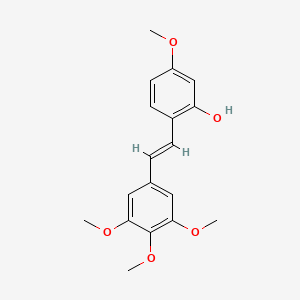

Antioxidant Ability and Mechanism

Atractylic Acid, found in Rhizoma Atractylodes macrocephala, shows significant antioxidant activities. This is primarily attributed to its phenolic acids, particularly caffeic acid, ferulic acid, and protocatechuic acid, which exhibit strong radical-scavenging and metal-chelating properties (Li et al., 2012).

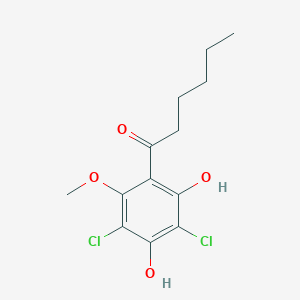

Antimicrobial Properties

Atractylic Acid demonstrates notable antimycobacterial activity. Compounds like diffractaic acid, norstictic acid, and usnic acid, which are chemically related to Atractylic Acid, have been found effective against Mycobacterium tuberculosis, indicating its potential in treating tuberculosis (Honda et al., 2010).

Detoxification in Herbal Medicine

In traditional Chinese medicinal herbs containing Atractyloside, a toxic compound closely related to Atractylic Acid, hydrothermal processing is used to reduce toxicity. This process involves decomposition, hydrolysis, and saponification, highlighting the importance of proper processing in herbal medicine (Chen, Hu, & Chang, 2013).

Cancer Research

Atractylic Acid and its derivatives have been implicated in cancer research. Studies indicate potential roles in inducing apoptosis and affecting cancer cell proliferation, suggesting its utility in cancer therapy and further research in this area is warranted (Cernaianu et al., 2008).

Immunomodulatory Effects

The compounds in Atractylodes macrocephala, which include Atractylic Acid, have demonstrated immunomodulatory effects. These effects make it a potential candidate for developing therapies or supplements aimed at modulating immune responses (Liu et al., 2022).

Cardioprotective Effects

In studies involving cardiomyoblasts, extracts containing Atractylic Acid from Atractylodes lancea have shown potential cardioprotective effects, particularly against hypoxia/reoxygenation injury. This suggests its possible application in treating cardiovascular diseases (Nusuetrong & Gerdprasert, 2017).

Anti-Inflammatory and Antioxidant Activities

The aerial part of Atractylodes macrocephala, containing Atractylic Acid, exhibits significant anti-inflammatory and antioxidant activities, indicating its potential for treating inflammation and oxidative stress-related conditions (Liu et al., 2019).

properties

CAS RN |

1398-13-6 |

|---|---|

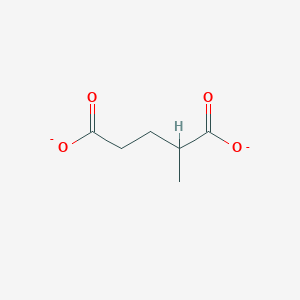

Molecular Formula |

C30H46O16S2 |

Molecular Weight |

726.8 g/mol |

IUPAC Name |

(1S,4S,5R,7R,9S,10R,13S,15S)-15-hydroxy-7-[(2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C30H46O16S2/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41)/t16-,17+,18+,19-,20+,21+,23+,24-,25+,26-,28+,29-,30-/m0/s1 |

InChI Key |

FYQXODZRNSCOTR-ANFZLNLLSA-N |

Isomeric SMILES |

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2C[C@H]([C@@H]3CC[C@]45C[C@H](CC[C@@H]4[C@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O |

SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O |

Canonical SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O |

Other CAS RN |

1398-13-6 |

synonyms |

Acid, Atractylic Atractylate Atractylic Acid Atractyloside |

Origin of Product |

United States |

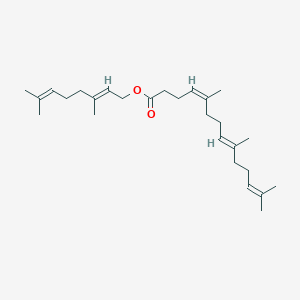

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;7-(8-hexyl-2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)heptanoate](/img/structure/B1260456.png)

![(5E,7E,9E,11E,13E,19E,23Z,35E)-44-[(1E,5E)-11-amino-4,8-dihydroxyundeca-1,5-dienyl]-23-but-3-enyl-16,18,30,32,34,38,40,42-octahydroxy-15,17,27-trimethyl-26-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1-oxacyclotetratetraconta-5,7,9,11,13,19,23,35-octaene-2,28-dione](/img/structure/B1260462.png)

![methyl (1S,3S,4R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12,13-trihydroxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B1260465.png)